Arecaidine propargyl ester falls under the category of ester compounds and is classified as a muscarinic acetylcholine receptor agonist. Its specific classification can be further detailed as follows:
The synthesis of arecaidine propargyl ester typically involves the reaction of arecaidine with propargyl bromide or other propargyl derivatives under basic conditions. The following steps outline a general synthetic route:
The reaction typically yields arecaidine propargyl ester with moderate to high purity, which can be further purified through recrystallization or chromatography techniques .
Arecaidine propargyl ester has a complex molecular structure characterized by its functional groups. The molecular formula is , indicating the presence of nitrogen and oxygen atoms alongside carbon and hydrogen.
Arecaidine propargyl ester undergoes various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles.
These reactions can be influenced by factors such as temperature, pH, and the presence of catalysts, which can enhance or inhibit reaction rates .
Arecaidine propargyl ester primarily acts as an agonist at muscarinic acetylcholine receptors, particularly the M2 subtype. Upon binding to these receptors, it induces a conformational change that activates intracellular signaling pathways.
Research indicates that activation of M2 receptors leads to:
This mechanism has been studied extensively in relation to ovarian cancer cell lines, where it was observed that increased M2 receptor activation resulted in decreased cell proliferation and increased apoptosis .
Quantitative analyses have been performed using chromatographic methods to determine purity and concentration levels in biological studies .
Arecaidine propargyl ester has several significant applications in scientific research:
APE originated from systematic structure-activity relationship (SAR) studies of areca nut alkaloids in the late 20th century. Initial work by Mutschler and Hultzsch (1973) characterized unsaturated esters of arecaidine, laying the groundwork for propargyl modifications [2]. The compound was specifically optimized in the 1980s–1990s to address the challenge of blood-brain barrier penetration while maintaining mAChR specificity. Moser et al. (1989) demonstrated that replacing the methyl ester of arecoline with a propargyl ester group significantly enhanced M2 receptor binding affinity and metabolic stability [2]. This modification marked a strategic shift from natural alkaloids to synthetic analogs with improved research utility. APE’s development timeline reflects key milestones in mAChR pharmacology:
Table 1: Key Developments in APE Pharmacology
Year | Development Milestone | Significance |
---|---|---|
1973 | Characterization of arecaidine esters | Identified basic structure-activity relationships of arecaidine derivatives [2] |
1989 | Systematic SAR of APE analogs | Established propargyl ester as optimal for M2 affinity [2] |
2005 | Cardiac ion channel studies | Elucidated APE’s activation of muscarinic K+ channels in atria [9] |
2012-2015 | Oncology applications | Demonstrated APE’s anti-proliferative effects in glioblastoma via M2 receptors [4] [6] |
Chemically designated as N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid propargyl ester, APE shares structural homology with natural areca nut alkaloids while exhibiting distinct pharmacological properties:
The ester modification in APE fundamentally alters receptor interaction dynamics compared to its precursors. Molecular docking studies reveal that the propargyl group forms additional van der Waals contacts with transmembrane helix 5 of M2 receptors, explaining its subtype selectivity [2]. This structural advantage enables APE to resist esterase hydrolysis more effectively than arecoline, extending its half-life in experimental systems [9].
Table 2: Structural and Pharmacological Comparison of Areca Alkaloids
Compound | R Group | Key Pharmacological Properties |
---|---|---|
Arecoline | -CH₃ (methyl ester) | Non-selective mAChR agonist; psychoactive; esterase-sensitive [1] [8] |
Arecaidine | -OH (carboxylic acid) | Low CNS penetration; negligible receptor affinity [8] |
Arecaidine Propargyl Ester | -CH₂C≡CH (propargyl ester) | M2-selective agonist; esterase-resistant; research tool [2] [10] |
APE exhibits nanomolar affinity for M2 receptors (-log EC₅₀ = 8.22 in guinea pig atria) with 10–20 fold greater potency than muscarine in activating muscarinic potassium channels [9]. This selectivity profile enables precise investigation of M2-mediated physiological processes:
M2 (cardiac): -log EC₅₀ = 8.22 M2 (ileal): -log EC₅₀ = 7.77 M1: Moderate affinity M3-M5: Negligible activity [2] [3]
Table 3: Functional Selectivity of APE at Muscarinic Receptor Subtypes
Receptor Subtype | Tissue Location | APE Potency (-log EC₅₀) | Physiological Effect |
---|---|---|---|
M2 | Cardiac atria | 8.22 | Negative chronotropy; K⁺ channel activation [2] [9] |
M2 | Gastrointestinal ileum | 7.77 | Smooth muscle contraction [2] |
M1 | CNS neurons | <6.0 | Minimal activation at therapeutic concentrations [2] |
Cancer Research: APE activation of M2 receptors inhibits glioblastoma multiforme (GBM) proliferation through multiple mechanisms:
In GBM cancer stem cells (GSCs), APE treatment:
- Reduced viability by >40% at 100μM - Increased caspase-3 activity 3.5-fold - Induced SIRT1-mediated stress response pathways [6]
Stem Cell Differentiation: In human Schwann cells (hSCs), APE promotes morphological and functional differentiation:
APE’s pharmacological profile has inspired next-generation molecular probes:
Table 4: Key Research Applications of APE and Derivatives
Research Area | Model System | Key Findings |
---|---|---|
Cardiac Electrophysiology | Guinea pig atrial myocytes | APE activates IK,ACh with 20x potency of muscarine [9] |
Neuro-oncology | Glioblastoma stem cells (GSCs) | M2 activation inhibits proliferation via ROS/DNA damage [4] [6] |
Peripheral Nerve Repair | Human Schwann cells (hSCs) | Promotes differentiation and myelin protein expression [7] |
Receptor Imaging | Carbon-11 labeled analogs | Enables PET visualization of mAChR distribution [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7